molecular formula C8H5F3N4S B13685309 1-[4-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol

1-[4-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol

Cat. No.: B13685309
M. Wt: 246.21 g/mol
InChI Key: TYTUOXFQCGJFIW-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-1H-tetrazole-5-thiol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol typically involves the introduction of the trifluoromethyl group to the phenyl ring, followed by the formation of the tetrazole ring and the thiol group. One common method involves the reaction of 4-(trifluoromethyl)phenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. The thiol group can be introduced through subsequent reactions involving thiolating agents .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the tetrazole ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, reduced tetrazole derivatives, and substituted phenyl derivatives .

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]-1H-tetrazole-5-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets. The thiol group can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5F3N4S

Molecular Weight

246.21 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-2H-tetrazole-5-thione

InChI

InChI=1S/C8H5F3N4S/c9-8(10,11)5-1-3-6(4-2-5)15-7(16)12-13-14-15/h1-4H,(H,12,14,16)

InChI Key

TYTUOXFQCGJFIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=S)N=NN2

Origin of Product

United States

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